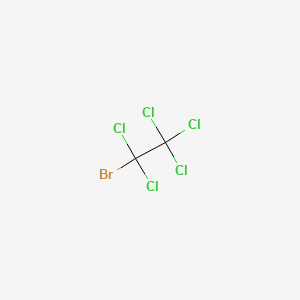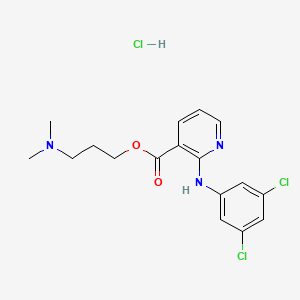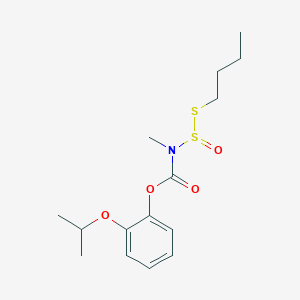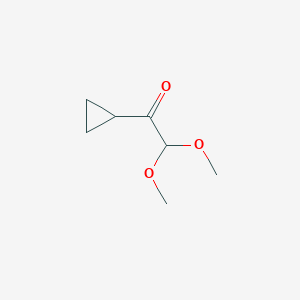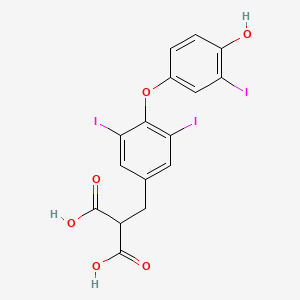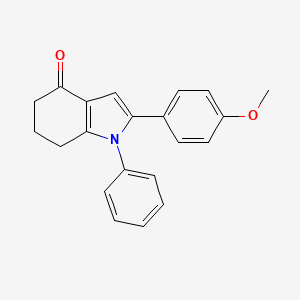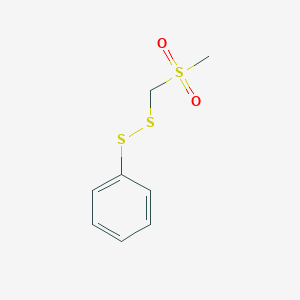
Disulfide, (methylsulfonyl)methyl phenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, (methylsulfonyl)methyl phenyl typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of methylsulfonylmethyl thiol with hydrogen peroxide or iodine in the presence of a base. The reaction proceeds as follows:
2CH3SO2CH2SH+H2O2→CH3SO2CH2S-SCH2SO2CH3+2H2O
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes where thiols are oxidized using air or oxygen in the presence of a catalyst. This method ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved, and new bonds are formed.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted disulfides.
Wissenschaftliche Forschungsanwendungen
Disulfide, (methylsulfonyl)methyl phenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: Studied for its role in redox biology and its potential as a redox-active compound in cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of disulfide, (methylsulfonyl)methyl phenyl involves the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol-containing proteins, leading to the formation of disulfide bridges that affect protein structure and function. This interaction is crucial in redox signaling and cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Diphenyl disulfide: Similar in structure but lacks the methylsulfonyl group.
Dimethyl disulfide: Contains two methyl groups instead of a phenyl and a methylsulfonyl group.
Methyl phenyl sulfide: Contains a single sulfur atom instead of a disulfide bond.
Eigenschaften
CAS-Nummer |
75748-48-0 |
|---|---|
Molekularformel |
C8H10O2S3 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
(methylsulfonylmethyldisulfanyl)benzene |
InChI |
InChI=1S/C8H10O2S3/c1-13(9,10)7-11-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
XBNVKBSKFOJQOK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CSSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




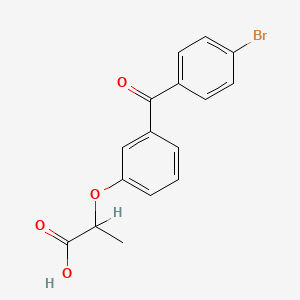
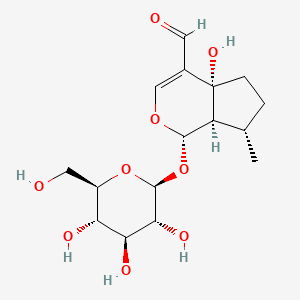
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)


